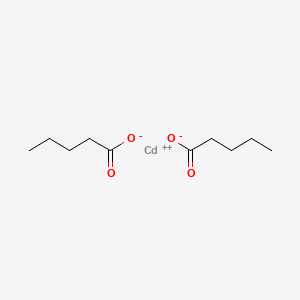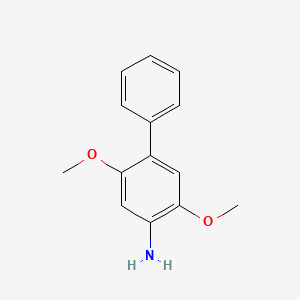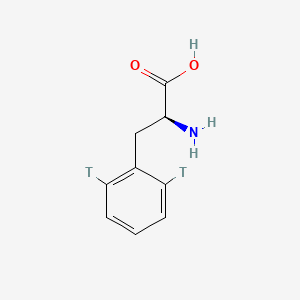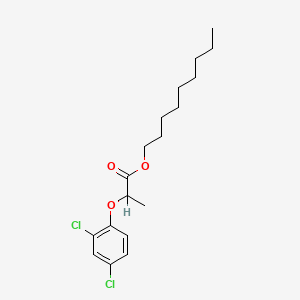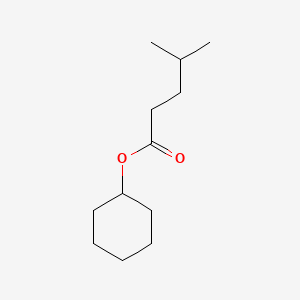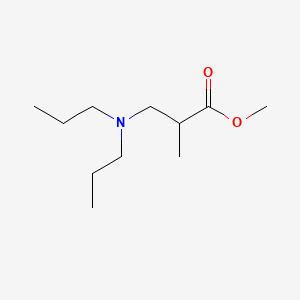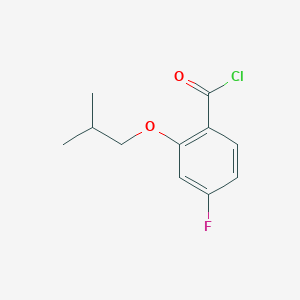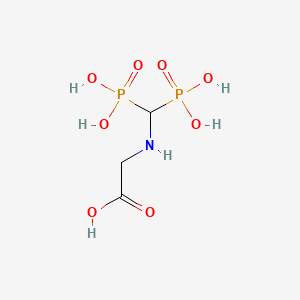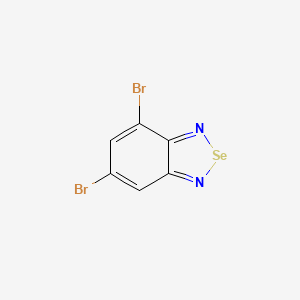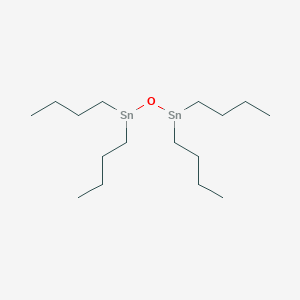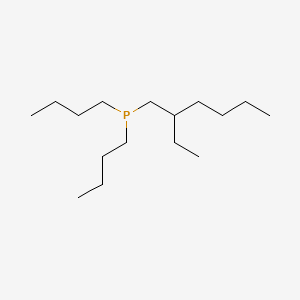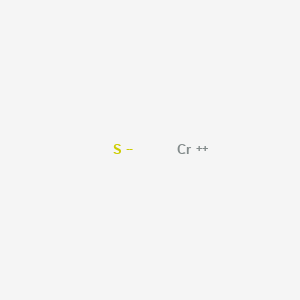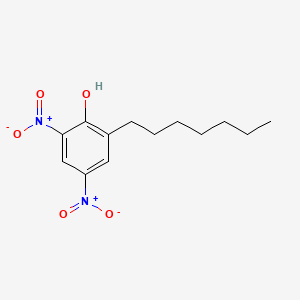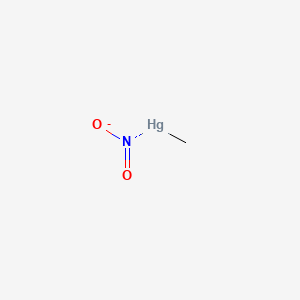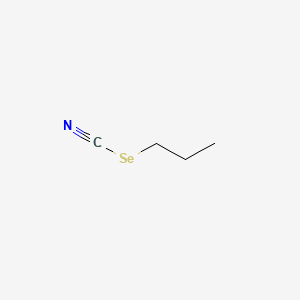
Propyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl selenocyanate is an organic compound containing selenium, characterized by the presence of a selenocyanate group (-SeCN) attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl selenocyanate can be synthesized through several methods. One common approach involves the reaction of propyl halides with potassium selenocyanate in an organic solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Propyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: Reduction reactions can convert this compound to selenides or other reduced selenium species.
Substitution: The selenocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields selenium dioxide, while reduction can produce selenides .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other selenium-containing compounds and materials.
Biology: Research has explored its potential as an antioxidant and its role in modulating redox processes.
Industry: Its unique chemical properties make it useful in developing advanced materials and catalysts.
Mechanism of Action
The mechanism by which propyl selenocyanate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Gene Regulation: This compound can influence the expression of genes involved in cell proliferation and apoptosis.
Enzyme Inhibition: It has been shown to inhibit enzymes like histone deacetylases and PI3 kinase, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl selenocyanate: Similar in structure but with a benzyl group instead of a propyl group.
Phenyl selenocyanate: Contains a phenyl group, offering different chemical properties and reactivity.
Allyl selenocyanate: Features an allyl group, which can participate in different types of chemical reactions compared to propyl selenocyanate.
Uniqueness
This compound is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. This makes it particularly suitable for certain applications where other selenocyanates might not perform as well .
Properties
CAS No. |
3777-24-0 |
|---|---|
Molecular Formula |
C4H7NSe |
Molecular Weight |
148.08 g/mol |
IUPAC Name |
propyl selenocyanate |
InChI |
InChI=1S/C4H7NSe/c1-2-3-6-4-5/h2-3H2,1H3 |
InChI Key |
UXAKYQHJRPCIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


